molecular formula C7H2Cl3NO B1584869 2,4,6-Trichlorophenyl isocyanate CAS No. 2505-31-9

2,4,6-Trichlorophenyl isocyanate

Cat. No. B1584869
CAS RN: 2505-31-9
M. Wt: 222.5 g/mol
InChI Key: VDYWXVDWKFAUKE-UHFFFAOYSA-N
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Description

2,4,6-Trichlorophenyl isocyanate is a chemical compound with the linear formula C7H2Cl3NO . It is a product provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular weight of 2,4,6-Trichlorophenyl isocyanate is 222.46 . Its molecular formula is C7H2Cl3NO .


Physical And Chemical Properties Analysis

2,4,6-Trichlorophenyl isocyanate is a solid at 20°C . It has a melting point of 72-75°C . It’s important to note that Sigma-Aldrich does not provide analytical data for this product .

Scientific Research Applications

Medicine: Synthesis of Pharmaceuticals

2,4,6-Trichlorophenyl isocyanate: is utilized in the synthesis of various pharmaceutical compounds. Its reactivity with amines and alcohols makes it a valuable intermediate for constructing ureas and carbamates, which are prevalent in a wide range of therapeutic drugs . For instance, it can be used to create compounds with potential anti-inflammatory and analgesic properties.

Agriculture: Pesticide and Fungicide Development

In agriculture, this chemical serves as a precursor in the synthesis of pesticides and fungicides. Its derivatives can help in controlling pests and diseases that affect crops, thereby enhancing agricultural productivity .

Material Science: Polymer Research

The isocyanate group in 2,4,6-Trichlorophenyl isocyanate is highly reactive towards nucleophiles, which is exploited in material science for the development of polymers. It can be used to modify the surface properties of materials or to create novel polymeric structures with specific functionalities .

Environmental Science: Analytical Studies

Environmental scientists use 2,4,6-Trichlorophenyl isocyanate in analytical chemistry to quantify and qualify various environmental pollutants. Its derivatives can act as markers or probes in the detection of harmful substances in ecosystems .

Industrial Applications: Chemical Manufacturing

Industrially, 2,4,6-Trichlorophenyl isocyanate is involved in the manufacture of dyes, resins, and other chemicals. It’s a versatile building block that can be incorporated into complex industrial processes to produce a variety of chemical products .

Analytical Chemistry: Derivatization Agent

In analytical chemistry, this compound is used as a derivatization agent to improve the detectability and measurability of substances in complex mixtures. It’s particularly useful in enhancing the signals of certain compounds in spectroscopic analyses .

Biochemistry: Protein and Enzyme Studies

In biochemistry, researchers employ 2,4,6-Trichlorophenyl isocyanate to study protein interactions and enzyme mechanisms. It can be used to label or modify amino acids within proteins, aiding in the elucidation of their structure and function .

Pharmaceuticals: Drug Design and Discovery

In the pharmaceutical industry, this compound’s reactivity is harnessed in drug design and discovery. It can be used to create small molecule libraries for high-throughput screening, potentially leading to the development of new medications .

Mechanism of Action

Target of Action

The primary targets of 2,4,6-Trichlorophenyl isocyanate are the respiratory system, gastrointestinal system, eyes, and skin . The compound interacts with these biological systems, leading to various physiological responses.

Mode of Action

2,4,6-Trichlorophenyl isocyanate interacts with its targets primarily through chemical reactions. It is known to decompose on heating, producing toxic and corrosive fumes including hydrogen chloride and chlorine . These fumes can cause irritation and damage to the respiratory system, gastrointestinal system, eyes, and skin .

Biochemical Pathways

It is known that the compound can cause a chemiluminescent reaction when combined with a fluorescent dye, a solvent, a weak base, and hydrogen peroxide . This reaction could potentially affect various biochemical pathways, leading to downstream effects such as cellular damage.

Pharmacokinetics

Given its chemical properties, it is likely that the compound has low solubility in water , which could impact its bioavailability

Result of Action

The molecular and cellular effects of 2,4,6-Trichlorophenyl isocyanate’s action primarily involve irritation and potential damage to the respiratory system, gastrointestinal system, eyes, and skin . In addition, the compound’s ability to cause a chemiluminescent reaction could potentially lead to oxidative stress and cellular damage .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4,6-Trichlorophenyl isocyanate. For instance, the compound decomposes on heating , suggesting that temperature is a crucial factor in its stability. Moreover, given its low solubility in water , the presence of moisture could also affect its action and efficacy

Safety and Hazards

2,4,6-Trichlorophenyl isocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin and eye irritation, and it’s harmful if swallowed or inhaled . It’s also suspected of causing cancer .

Future Directions

A recent study has shown that different quantities of diphenylamine (DPA) units incorporated into the tris(2,4,6-trichlorophenyl)methyl (TTM) radicals from various directions can control the intramolecular charge transfer and near-infrared photothermal conversion . This suggests that organic radicals have potential for application in photothermal therapy in the near future .

properties

IUPAC Name

1,3,5-trichloro-2-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3NO/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYWXVDWKFAUKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N=C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346614
Record name 2,4,6-Trichlorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trichlorophenyl isocyanate

CAS RN

2505-31-9
Record name 2,4,6-Trichlorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trichlorophenyl Isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1,1,3,3-tetramethylurea (1.52 ml, 12.75 mmoles) was added to a solution of phosgene (50.0 g, 505.43 mmoles) dissolved in toluene (150 ml). The resulting solution was stirred for 10 min. at which time 2,4,6-trichloroaniline (10.0 g, 50.90 mmoles) was added. The solution was heated to a temperature of 70°-80° C. for 1.5 hr. and then refluxed for 1.5 hr. while phosgene was bubbled in. After removing excess phosgene under reduced pressure, the clear upper layer solution was collected by decantation from the bottom oil layer, and the bottom oil layer was discarded. The solution was then evaporated to give a solid. The solid was dried under a vacuum to give a white solid (11.3 g, 99.3 pct). This product was recrystallized from dry carbon tetrachloride to give a colorless crystalline compound, m.p. 65°-66° C.; Infrared (IR): γ max 2,282 cm-1 (NCO); nuclear magnetic resonance (NMR) (chloroform-d): τ, 2.7 (2-proton singlet, H-3,5, aromatic protons).
Quantity
1.52 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main focus of the research paper "Preparation of 2,4,6-trichlorophenyl isocyanate"?

A1: The research paper focuses on the synthesis of 2,4,6-trichlorophenyl isocyanate. [] While the abstract doesn't delve into specific applications, the title suggests the research focuses on developing or optimizing a method for producing this compound.

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